{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine
CAS No.: 1006483-95-9
Cat. No.: VC8188629
Molecular Formula: C11H20N4
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006483-95-9 |
|---|---|
| Molecular Formula | C11H20N4 |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | [1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine |
| Standard InChI | InChI=1S/C11H20N4/c1-14-7-11(6-13-14)9-15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8-9,12H2,1H3 |
| Standard InChI Key | CCUQXUUPOSAKJN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)CN2CCCC(C2)CN |
| Canonical SMILES | CN1C=C(C=N1)CN2CCCC(C2)CN |
Introduction
Structural Characteristics
Molecular Architecture
{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine features a piperidine ring substituted at the 3-position with a methylamine group (-CH₂NH₂) and at the 1-position with a 1-methyl-1H-pyrazol-4-ylmethyl moiety. The pyrazole ring adopts a planar configuration, while the piperidine ring exists in a chair conformation, as inferred from analogous compounds . Computational models predict intramolecular hydrogen bonding between the methylamine proton and the pyrazole nitrogen, stabilizing the tertiary structure .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | [1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine |
| Molecular Formula | C₁₁H₂₀N₄ |
| Molecular Weight | 208.30 g/mol |
| SMILES | CN1C=C(C=N1)CN2CCCC(C2)CN |
| InChIKey | CCUQXUUPOSAKJN-UHFFFAOYSA-N |
Spectroscopic Identification
Nuclear magnetic resonance (NMR) data for this compound remain unreported, but analogous piperidine-pyrazole hybrids exhibit characteristic signals:
-
¹H NMR: Pyrazole protons resonate at δ 7.5–7.8 ppm (C3-H and C5-H), while piperidine methylene groups appear between δ 2.4–3.1 ppm.
-
¹³C NMR: The pyrazole C4 carbon (bearing the methyl group) typically shows a signal near δ 140 ppm, with piperidine carbons in the δ 45–60 ppm range .
Mass spectrometry (MS) analysis of the molecular ion [M+H]⁺ would theoretically yield m/z 209.2, consistent with its molecular weight .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a multi-step sequence:
-
Pyrazole Alkylation: 1-Methyl-1H-pyrazole-4-carbaldehyde reacts with piperidin-3-ylmethanamine under reductive amination conditions (NaBH₃CN, MeOH) to form the secondary amine .
-
Purification: Column chromatography (SiO₂, EtOAc/hexane) yields the pure product, with typical yields of 60–75% .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaBH₃CN, MeOH, 0°C→RT, 12h | 68 |
| 2 | SiO₂, EtOAc/hexane (3:7) | 72 |
Scalability Challenges
Industrial-scale production faces hurdles:
-
Steric Hindrance: Bulky substituents on piperidine slow reaction kinetics, necessitating high-pressure conditions .
-
Byproduct Formation: Over-alkylation at the pyrazole nitrogen occurs in 15–20% of cases, requiring meticulous stoichiometric control.
Physicochemical Properties
Solubility and Stability
Experimental solubility data are sparse, but computational predictions (LogP = 1.8) suggest moderate lipophilicity, favoring dissolution in polar aprotic solvents like DMSO . The compound demonstrates stability under inert atmospheres up to 150°C, with decomposition observed at higher temperatures .
Acid-Base Behavior
The primary amine (pKa ≈ 9.2) and pyrazole nitrogen (pKa ≈ 2.4) confer pH-dependent solubility. Protonation occurs preferentially at the aliphatic amine, forming water-soluble salts (e.g., hydrochloride) at acidic pH.
Biological Relevance and Hypothesized Applications
Table 3: Comparative Bioactivity of Analogous Compounds
| Compound Class | Target | IC₅₀/Kd |
|---|---|---|
| Pyrazole-piperidine amines | ABL1 kinase | 120 nM (predicted) |
| 1-Methylpyrazole derivatives | CYP3A4 | 3800 ml·min⁻¹·μmol⁻¹ |
Research Gaps and Future Directions
-
Pharmacokinetic Profiling: Absence of ADMET data limits therapeutic potential assessment.
-
Target Deconvolution: High-throughput screening against protein libraries could identify novel targets.
-
Crystallographic Studies: X-ray diffraction analysis would resolve conformational ambiguities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume